molecular formula C15H17N3O2S B5024574 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B5024574
M. Wt: 303.4 g/mol
InChI Key: BXHCXCFTJAAXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of study. In

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. These include an increase in the levels of acetylcholine in the brain, improved cognitive function and memory, and a reduction in the levels of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide in lab experiments is its potential to improve cognitive function and memory. This can be useful in studies involving neurological disorders or in the development of new drugs for these conditions. One limitation of using this compound is that it may have side effects or interact with other drugs, which could affect the results of experiments.

Future Directions

There are several future directions for the study of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. Another potential direction is in the study of the compound's effects on other physiological systems, such as the immune system or the cardiovascular system. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its unique structure and potential applications in various fields of study make it an interesting compound to study. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential use in various fields of scientific research. One area of interest is in the study of neurological disorders, such as Alzheimer's disease. Studies have shown that this compound has the potential to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-20-12-7-2-10(3-8-12)4-9-13(19)16-15-18-17-14(21-15)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHCXCFTJAAXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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